molecular formula C24H30Mo2O4+4 B6317277 Pentamethylcyclopentadienylmolybdenum dicarbonyl dimer CAS No. 12132-04-6

Pentamethylcyclopentadienylmolybdenum dicarbonyl dimer

Cat. No.: B6317277
CAS No.: 12132-04-6
M. Wt: 574.4 g/mol
InChI Key: UHTGPTQQPOAPQU-UHFFFAOYSA-N
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Description

Pentamethylcyclopentadienylmolybdenum dicarbonyl dimer is an organometallic compound with the chemical formula ([(\text{CH}_3)_5\text{C}_5\text{Mo}(\text{CO})_2]_2). It is known for its distinctive red crystalline appearance and is used in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentamethylcyclopentadienylmolybdenum dicarbonyl dimer is typically synthesized through the reaction of molybdenum hexacarbonyl with pentamethylcyclopentadiene in the presence of a reducing agent. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:

[ \text{Mo}(\text{CO})_6 + 2 (\text{CH}_3)_5\text{C}_5\text{H} \rightarrow [(\text{CH}_3)_5\text{C}_5\text{Mo}(\text{CO})_2]_2 + 4 \text{CO} ]

The reaction is typically conducted at elevated temperatures to facilitate the formation of the dimer .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions

Pentamethylcyclopentadienylmolybdenum dicarbonyl dimer undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Pentamethylcyclopentadienylmolybdenum dicarbonyl dimer has a wide range of applications in scientific research, including:

    Catalysis: It is used as a catalyst in various organic transformations, including hydrogenation and polymerization reactions.

    Material Science: The compound is used in the synthesis of advanced materials, such as thin films and nanomaterials.

    Pharmaceuticals: It is used in the development of new drugs and therapeutic agents.

    Biological Studies: The compound is used in studies related to enzyme mimics and bioinorganic chemistry

Mechanism of Action

The mechanism by which pentamethylcyclopentadienylmolybdenum dicarbonyl dimer exerts its effects involves the coordination of the molybdenum center with various substrates. The carbonyl ligands can be displaced by other ligands, allowing the molybdenum center to participate in catalytic cycles. The compound’s unique structure enables it to interact with specific molecular targets and pathways, facilitating various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

  • Bis(cyclopentadienyl)molybdenum dihydride
  • Bis(isopropylcyclopentadienyl)molybdenum dihydride
  • Propylcyclopentadienylmolybdenum tricarbonyl dimer

Uniqueness

Pentamethylcyclopentadienylmolybdenum dicarbonyl dimer is unique due to its pentamethylcyclopentadienyl ligands, which provide steric protection and enhance the stability of the compound. This makes it more resistant to decomposition and allows it to participate in a wider range of chemical reactions compared to similar compounds .

Properties

CAS No.

12132-04-6

Molecular Formula

C24H30Mo2O4+4

Molecular Weight

574.4 g/mol

IUPAC Name

carbon monoxide;molybdenum(3+);1,2,3,4,5-pentamethylcyclopenta-1,3-diene

InChI

InChI=1S/2C10H15.4CO.2Mo/c2*1-6-7(2)9(4)10(5)8(6)3;4*1-2;;/h2*1-5H3;;;;;;/q2*-1;;;;;2*+3

InChI Key

UHTGPTQQPOAPQU-UHFFFAOYSA-N

SMILES

C[C]1[C]([C]([C]([C]1C)C)C)C.C[C]1[C]([C]([C]([C]1C)C)C)C.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Mo].[Mo]

Canonical SMILES

C[C-]1C(=C(C(=C1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Mo+3].[Mo+3]

Origin of Product

United States

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